molecular formula C13H12N4OS B14929060 1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14929060
M. Wt: 272.33 g/mol
InChI Key: CGLVPKNKMQZTBV-UHFFFAOYSA-N
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Description

1-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at position 1, linked via a carboxamide bridge to a 6-methylbenzothiazole moiety.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H12N4OS/c1-8-3-4-9-11(7-8)19-13(14-9)15-12(18)10-5-6-17(2)16-10/h3-7H,1-2H3,(H,14,15,18)

InChI Key

CGLVPKNKMQZTBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid or its derivatives.

    Pyrazole Formation: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Pyrazole-Benzothiazole Hybrids

1-[(2,6-Dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide (C₁₉H₁₄Cl₂N₄O₂S)
  • Structural Differences: This compound introduces a dichlorophenoxy-methyl group at the pyrazole’s 1-position, increasing steric bulk and lipophilicity compared to the simpler methyl substituent in the target compound .
  • Functional Impact : The electron-withdrawing chlorine atoms may enhance membrane permeability and alter binding affinity to microbial targets, though this requires empirical validation.
N-(Benzimidazol-2-yl)pyrazole-3-carboxamides
  • Core Heterocycle Replacement : Replacing benzothiazole with benzimidazole (as in ) modifies hydrogen-bonding capacity due to benzimidazole’s NH group. This could enhance interactions with enzymes like kinases or DNA topoisomerases .
  • Synthetic Parallels : Both compounds are synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), suggesting shared synthetic accessibility .

Pyridine-Benzothiazole Derivatives

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carboxamides (e.g., 6a–j in )
  • Biological Activity : Compounds 6a–j exhibit in vitro antimicrobial activity (MIC values: 8–64 µg/mL against S. aureus and E. coli), with chloro- and nitro-substituted derivatives (e.g., 6b, 6c) showing enhanced potency due to electron-withdrawing effects .

Thiazolidinone-Containing Analogs

N-[2-(Substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-[(6-methylbenzothiazol-2-yl)amino]pyridine-3-carboxamides
  • For example, compound 6a (C₂₀H₁₇N₅O₂S) shows activity against C. albicans (MIC = 16 µg/mL) .
  • Comparative Solubility: The thiazolidinone ring may improve aqueous solubility compared to the pyrazole-benzothiazole carboxamide, affecting bioavailability.

Pharmacological and Physicochemical Properties

Antimicrobial Activity

Compound Class Key Substituents MIC Range (µg/mL) Target Pathogens
Pyrazole-benzothiazole (Target) 1-Me, 6-Me-benzothiazole Not reported N/A
Pyridine-benzothiazole (6a–j) Chloro, nitro, methoxy 8–64 (bacteria), 16–32 (fungi) S. aureus, E. coli, C. albicans
Thiazolidinone hybrids (6a–j) 4-oxo-thiazolidinone 16–64 A. niger, P. aeruginosa

Key Trend: Electron-withdrawing groups (Cl, NO₂) and rigid heterocycles (thiazolidinone) enhance antimicrobial potency by improving target binding and reducing efflux .

Biological Activity

1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a benzothiazole moiety, which contributes to its biological activity. Its molecular formula is C11H10N4OSC_{11}H_{10}N_4OS, with a molecular weight of 246.29 g/mol. The structure can be represented as follows:

Chemical Structure  Insert Structural Formula Here \text{Chemical Structure }\text{ Insert Structural Formula Here }

The biological activity of 1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to act on various biological pathways, including:

  • Inhibition of Carbonic Anhydrase : Similar compounds have demonstrated the ability to inhibit human carbonic anhydrase II (hCA II), which plays a crucial role in physiological processes such as acid-base balance and respiration .
  • Antimicrobial Activity : Research indicates that derivatives of pyrazole exhibit moderate antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Target/Pathway Effect Reference
Inhibition of hCA IICarbonic AnhydrasePotential treatment for glaucoma
AntibacterialBacterial Cell WallModerate antimicrobial activity
Anti-inflammatoryCytokine ProductionReduced TNFα and IL-6 production
Kinase Inhibitionp38 MAPKSignificant IC50 values

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound. The results indicated that the compound exhibited significant activity against multiple strains, highlighting its potential as an antibacterial agent.

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in human chondro-sarcoma cells. The IC50 value for IL-6 inhibition was found to be approximately 820 nM, suggesting its potential for treating inflammatory diseases .

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